molecular formula C16H17ClN2 B13880449 1-(4-chlorophenyl)-1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine

1-(4-chlorophenyl)-1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine

Cat. No.: B13880449
M. Wt: 272.77 g/mol
InChI Key: RTOPSIALJWZIJB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine is a compound of interest in various fields of scientific research It is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a pyridin-2-ylmethyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-chlorophenyl)-1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-1-cyclopropylmethanamine: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.

    1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)methanamine:

    1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine: Lacks the chlorophenyl group, affecting its chemical behavior and biological activity.

Properties

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C16H17ClN2/c17-14-8-6-13(7-9-14)16(12-4-5-12)19-11-15-3-1-2-10-18-15/h1-3,6-10,12,16,19H,4-5,11H2

InChI Key

RTOPSIALJWZIJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Cl)NCC3=CC=CC=N3

Origin of Product

United States

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